Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)-
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Overview
Description
Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 3-bromo-5-methyl-9-acridinyl group and a dimethylamino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acridine derivative: The synthesis begins with the preparation of the 3-bromo-5-methyl-9-acridinyl derivative through a series of bromination and methylation reactions.
Coupling with the phenyl ring: The acridine derivative is then coupled with a phenyl ring substituted with a dimethylamino group using a suitable coupling reagent such as palladium-catalyzed cross-coupling.
Introduction of the methanesulfonamide group: Finally, the methanesulfonamide group is introduced through a sulfonation reaction using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the acridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide derivatives: Compounds with similar methanesulfonamide groups but different substituents.
Acridine derivatives: Compounds with the acridine core structure but different functional groups.
Uniqueness
Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is unique due to the combination of its methanesulfonamide group, acridine core, and specific substituents
Properties
CAS No. |
106521-55-5 |
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Molecular Formula |
C23H23BrN4O2S |
Molecular Weight |
499.4 g/mol |
IUPAC Name |
N-[4-[(3-bromo-5-methylacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H23BrN4O2S/c1-14-6-5-7-18-22(14)26-20-12-15(24)8-10-17(20)23(18)25-19-11-9-16(27-31(4,29)30)13-21(19)28(2)3/h5-13,27H,1-4H3,(H,25,26) |
InChI Key |
ANPVMKNHBQXBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Br)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C |
Origin of Product |
United States |
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